

AKOS B018304: A Dual-Targeting Small Molecule with Implications in Neuroscience and Virology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AKOS B018304

Cat. No.: B1586663

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS B018304, also known as C6 or NSC 43396, is a small molecule with the IUPAC name (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one. It has been identified as a potent allosteric inhibitor of the transcription factor Δ FosB, a key regulator of long-term neural plasticity involved in addiction and other neurological disorders. Additionally, commercial suppliers report its activity as a potent inhibitor of the Chikungunya virus (CHIKV), an arbovirus causing debilitating arthralgia. This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **AKOS B018304**, with a focus on its well-documented role as a Δ FosB inhibitor. While its anti-CHIKV activity is noted, it is important to highlight that primary peer-reviewed literature detailing this specific activity and its mechanism was not identified during the preparation of this document.

Chemical and Physical Properties

AKOS B018304 is an arylalkylidene derivative of rhodanine. Its key chemical and physical properties are summarized in the table below.

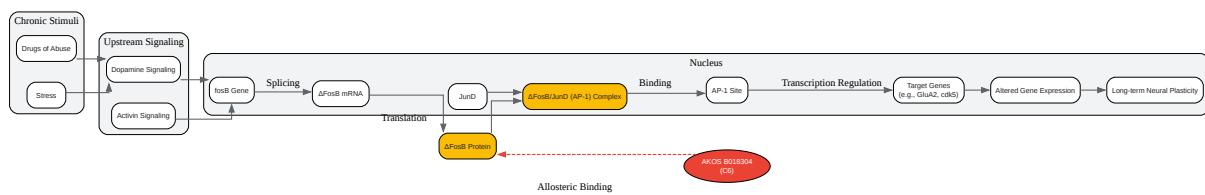
Property	Value
CAS Number	6308-22-1
Molecular Formula	C ₁₀ H ₆ N ₂ O ₃ S ₂
Molecular Weight	266.30 g/mol
IUPAC Name	(5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Synonyms	C6, NSC 43396
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity: Inhibition of ΔFosB

The most well-characterized biological activity of **AKOS B018304** is its inhibition of the transcription factor ΔFosB. ΔFosB is a truncated splice variant of the FosB gene that is exceptionally stable and accumulates in neurons upon chronic exposure to various stimuli, including drugs of abuse, stress, and certain medications. This accumulation is believed to mediate long-lasting changes in gene expression that underlie addiction and other neuropsychiatric conditions.

Quantitative Data

A high-throughput screening campaign identified **AKOS B018304** (referred to as C6 in the primary literature) as an inhibitor of ΔFosB's interaction with DNA.[\[1\]](#)


Target	Assay	IC ₅₀ (μM)
ΔFosB-DNA Binding	Fluorescence Polarization	10.1

Mechanism of Action

AKOS B018304 acts as an allosteric inhibitor of ΔFosB.[\[1\]](#) It is proposed to induce a structural change in the ΔFosB protein, which in turn prevents it from binding to its target DNA sequences, specifically the AP-1 consensus sites in the promoters of its target genes.[\[1\]](#)

Signaling Pathway

The following diagram illustrates the signaling pathway leading to Δ FosB-mediated gene transcription and the inhibitory action of **AKOS B018304**.

[Click to download full resolution via product page](#)

Δ FosB Signaling Pathway and Inhibition by **AKOS B018304**.

Experimental Protocol: Fluorescence Polarization Assay

The following protocol was adapted from the primary literature that identified **AKOS B018304** as a Δ FosB inhibitor.^[1]

Objective: To identify small molecule inhibitors of the Δ FosB-DNA interaction.

Materials:

- N-terminally His₆-tagged Δ FosB (NHis₆- Δ FosB)
- TAMRA-labeled oligonucleotide containing the cdk5 AP-1 consensus site (TMR-cdk5)
- FP buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT

- AKOS B018304 (or other test compounds) dissolved in DMSO
- 384-well assay plates
- Pherastar plate reader (or equivalent)

Procedure:

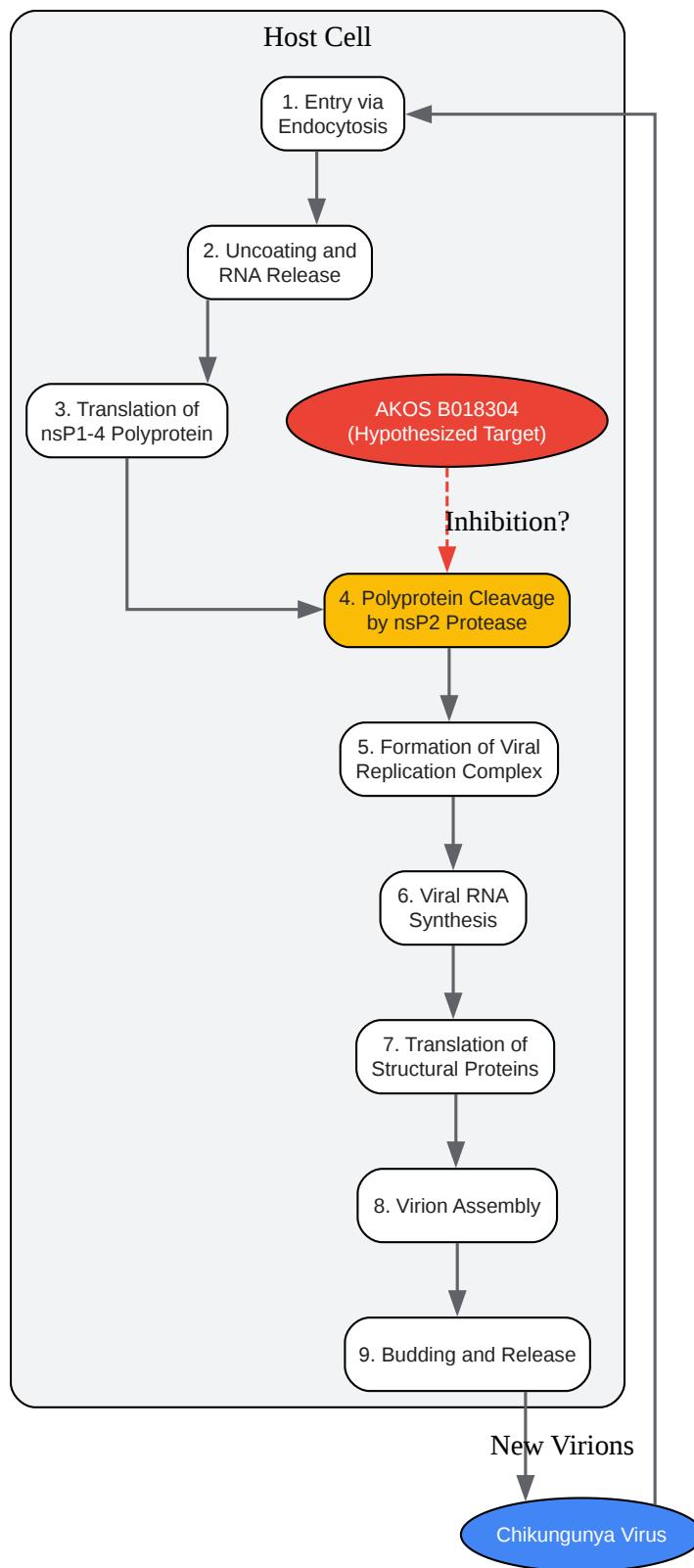
- Test compounds are dispensed into 384-well assay plates. For dose-response curves, a serial dilution of the compound is prepared.
- 280 nM of NHis₆-ΔFosB (monomer concentration) in FP buffer is added to each well.
- The plate is incubated for a specified period to allow for compound-protein interaction.
- 50 nM of the TMR-cdk5 oligonucleotide is added to each well.
- The plate is incubated for 15 minutes at room temperature to allow for protein-DNA binding to reach equilibrium.
- Fluorescence polarization is measured using a plate reader.
- Controls:
 - Positive control (100% inhibition): Wells containing only the TMR-cdk5 oligonucleotide.
 - Negative control (0% inhibition): Wells containing TMR-cdk5 and 280 nM ΔFosB, but no test compound.
- The percentage of inhibition for each compound concentration is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow.

[Click to download full resolution via product page](#)

Fluorescence Polarization Assay Workflow.

Reported Biological Activity: Inhibition of Chikungunya Virus


Several commercial chemical suppliers list **AKOS B018304** as a potent inhibitor of the Chikungunya virus (CHIKV) with low micromolar activity. However, a comprehensive search of peer-reviewed scientific literature did not yield a primary research article that substantiates this claim with detailed experimental data, including specific IC_{50} or EC_{50} values and the experimental protocols used for their determination.

Chikungunya Virus and Potential Targets

CHIKV is a mosquito-borne alphavirus that causes fever, rash, and severe, often chronic, polyarthralgia. The virus has a single-stranded, positive-sense RNA genome that is translated into two large polyproteins. These polyproteins are subsequently cleaved by the viral non-structural protein 2 (nsP2) protease into individual structural and non-structural proteins that are essential for viral replication and assembly. The nsP2 protease is therefore considered a prime target for antiviral drug development. Given that **AKOS B018304** is a rhodanine derivative, and other rhodanine-based compounds have been investigated as inhibitors of various viral proteases, it is plausible that its reported anti-CHIKV activity could be mediated through the inhibition of the nsP2 protease.

Chikungunya Virus Replication Cycle

The following diagram provides a simplified overview of the CHIKV replication cycle, highlighting the crucial role of the nsP2 protease.

[Click to download full resolution via product page](#)

Chikungunya Virus Replication Cycle and Hypothesized Target of **AKOS B018304**.

Conclusion

AKOS B018304 is a valuable chemical probe for studying the function of the transcription factor ΔFosB. Its well-documented allosteric inhibitory activity provides a tool for investigating the role of ΔFosB in various neurological processes and disease models. While its reported anti-Chikungunya virus activity is intriguing, further research and publication of primary data are necessary to validate this claim and elucidate its mechanism of action against the virus. Researchers interested in the anti-CHIKV properties of this compound are encouraged to perform their own *in vitro* and *in vivo* studies to confirm the activity and determine its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AKOS B018304: A Dual-Targeting Small Molecule with Implications in Neuroscience and Virology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586663#what-is-akos-b018304>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com